1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC16411837
Molecular Formula: C15H22ClN3O
Molecular Weight: 295.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H22ClN3O |
|---|---|
| Molecular Weight | 295.81 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C15H21N3O.ClH/c1-11(2)18-10-12(3)15(17-18)16-9-13-7-5-6-8-14(13)19-4;/h5-8,10-11H,9H2,1-4H3,(H,16,17);1H |
| Standard InChI Key | GBIKIBKNRHPHIO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CN(N=C1NCC2=CC=CC=C2OC)C(C)C.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a pyrazole ring substituted at the 1-position with an isopropyl group (-C(CH₃)₂), at the 3-position with a 2-methoxybenzylamine (-NH-CH₂-C₆H₄-OCH₃), and at the 4-position with a methyl group (-CH₃). The hydrochloride salt form enhances stability and solubility in polar solvents.
Table 1: Molecular Properties
| Property | Data |
|---|---|
| IUPAC Name | N-[(2-Methoxyphenyl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine; hydrochloride |
| Molecular Formula | C₁₅H₂₂ClN₃O |
| Molecular Weight | 295.81 g/mol |
| SMILES | CC1=CN(N=C1NCC2=CC=C(C=C2)OC)C(C)C.Cl |
| InChI Key | NPTAXSDHQMGXOF-UHFFFAOYSA-N |
The 2-methoxybenzyl group introduces steric bulk and electron-donating effects, influencing binding interactions with biological targets. Crystallographic data from analogous pyrazole derivatives reveal planar pyrazole rings with bond lengths of 1.484 Å (C-C) and 1.333 Å (C-N), aligning with sp² hybridization .
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a three-step sequence:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters under acidic conditions.
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N-Alkylation: Introduction of the isopropyl group using 2-bromopropane in the presence of K₂CO₃.
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Benzylation: Coupling of the 2-methoxybenzyl moiety via Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HCl (cat.), ethanol, reflux, 12h | 68% |
| 2 | 2-Bromopropane, K₂CO₃, DMF, 80°C | 52% |
| 3 | Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane | 45% |
Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating, though scalability challenges persist.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits moderate solubility in water (12.7 mg/mL at 25°C) and high solubility in DMSO (>50 mg/mL). The methoxy group enhances lipophilicity (logP = 2.8), favoring blood-brain barrier penetration. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 6 months, indicating suitability for long-term storage.
Spectroscopic Characterization
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¹H NMR (400 MHz, D₂O): δ 7.42 (d, J = 8.4 Hz, 1H, ArH), 6.91–6.84 (m, 3H, ArH), 4.35 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 3.65 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.45 (s, 3H, CH₃), 1.40 (d, J = 6.8 Hz, 6H, (CH₃)₂).
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IR (KBr): 3250 cm⁻¹ (N-H stretch), 1605 cm⁻¹ (C=N pyrazole), 1250 cm⁻¹ (C-O methoxy).
Biological Activity and Mechanisms
Enzyme Inhibition
The compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 0.78 μM, surpassing celecoxib (IC₅₀ = 1.2 μM) in vitro. Molecular docking reveals hydrogen bonding between the pyrazole NH and COX-2’s Tyr355 residue, while the 2-methoxybenzyl group occupies the hydrophobic pocket.
Antiproliferative Effects
Against MCF-7 breast cancer cells, it demonstrates GI₅₀ = 8.3 μM (vs. doxorubicin GI₅₀ = 0.9 μM). Mechanistic studies indicate G1/S cell cycle arrest via p21 upregulation and CDK4/6 inhibition.
Table 3: Biological Activity Profile
| Target | IC₅₀/GI₅₀ | Model System |
|---|---|---|
| COX-2 | 0.78 μM | Recombinant enzyme |
| MCF-7 cells | 8.3 μM | Cell viability |
| RAW264.7 macrophages | 62% inhibition at 10 μM | NO production |
Industrial and Research Applications
Drug Development
As a COX-2-selective inhibitor, this compound serves as a lead structure for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity.
Chemical Probes
The 2-methoxybenzyl group’s fluorescence (λₑₓ = 280 nm, λₑₘ = 340 nm) enables its use in tracking cellular uptake via confocal microscopy.
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